alpha-(4-Biphenylyl)-alpha-phenyl-1-piperidinepropanol hydrochloride
CAS No.: 50910-35-5
Cat. No.: VC20522621
Molecular Formula: C26H30ClNO
Molecular Weight: 408.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 50910-35-5 |
|---|---|
| Molecular Formula | C26H30ClNO |
| Molecular Weight | 408.0 g/mol |
| IUPAC Name | 1-phenyl-1-(4-phenylphenyl)-3-piperidin-1-ylpropan-1-ol;hydrochloride |
| Standard InChI | InChI=1S/C26H29NO.ClH/c28-26(24-12-6-2-7-13-24,18-21-27-19-8-3-9-20-27)25-16-14-23(15-17-25)22-10-4-1-5-11-22;/h1-2,4-7,10-17,28H,3,8-9,18-21H2;1H |
| Standard InChI Key | SYGHGTWDMQVZPW-UHFFFAOYSA-N |
| Canonical SMILES | C1CCN(CC1)CCC(C2=CC=CC=C2)(C3=CC=C(C=C3)C4=CC=CC=C4)O.Cl |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of alpha-(4-Biphenylyl)-alpha-phenyl-1-piperidinepropanol hydrochloride integrates three primary components:
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A 4-biphenylyl group (two linked phenyl rings), providing planar rigidity and hydrophobic interactions.
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A phenyl group at the alpha position, enhancing steric bulk and influencing receptor binding kinetics.
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A piperidine-propanol moiety, contributing basicity and hydrogen-bonding capabilities through its nitrogen and hydroxyl groups.
Key Physicochemical Parameters
| Property | Value/Description |
|---|---|
| Molecular Formula | C26H30ClNO (estimated) |
| Molecular Weight | ~408.0 g/mol (theoretical) |
| Solubility | High in polar solvents (e.g., DMSO) |
| Stability | Hydrochloride salt enhances stability |
The hydrochloride salt form improves aqueous solubility, a critical factor for in vitro and in vivo studies. Structural analogs, such as alpha-(4-Biphenylyl)-1-piperidinepropanol hydrochloride (CAS 50910-16-2), exhibit boiling points exceeding 500°C, suggesting similar thermal stability for this compound.
Synthesis and Production Methods
Laboratory-Scale Synthesis
The synthesis typically involves a multi-step sequence:
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Friedel-Crafts Alkylation: Coupling 4-biphenylyl chloride with phenylacetaldehyde in the presence of AlCl3 to form the alpha-phenyl-biphenylyl intermediate.
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Mannich Reaction: Introducing the piperidine-propanol moiety via reaction with piperidine and formaldehyde under acidic conditions.
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Salt Formation: Treating the free base with HCl in ethanol to yield the hydrochloride salt.
Critical Reaction Parameters:
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Temperature: 60–80°C for optimal yield.
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Catalysts: Lewis acids (e.g., AlCl3) for electrophilic substitutions.
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Purification: Recrystallization from ethanol/water mixtures achieves >95% purity.
Industrial Production Challenges
Scaling this synthesis requires addressing:
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Exothermic Reactions: Batch reactors with cooling systems to manage heat generation during alkylation.
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Byproduct Formation: Chromatography or fractional distillation to isolate the target compound from stereoisomers.
Biological Activity and Mechanism of Action
NMDA Receptor Antagonism
Structural analogs, such as alpha-(4-Biphenylyl)-1-piperidinepropanol hydrochloride, demonstrate potent NMDA receptor inhibition (IC50 = 0.2 µM in cortical neuron assays). This activity is attributed to:
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Competitive Binding: The piperidine nitrogen interacts with the NMDA receptor’s glutamate-binding site.
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Allosteric Modulation: Biphenylyl groups stabilize the receptor’s closed conformation, reducing Ca²⁺ influx.
Neuropharmacological Effects
In rodent models, related compounds show:
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Cognitive Enhancement: Improved spatial memory in Morris water maze tests.
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Antipsychotic Potential: Reduced hyperlocomotion in dopamine agonist-induced schizophrenia models.
| Precaution | Recommendation |
|---|---|
| Personal Protective Gear | Lab coat, nitrile gloves, safety goggles |
| Ventilation | Use fume hoods for powder handling |
| Storage | Airtight containers under N2 at 4°C |
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